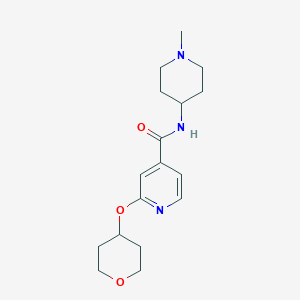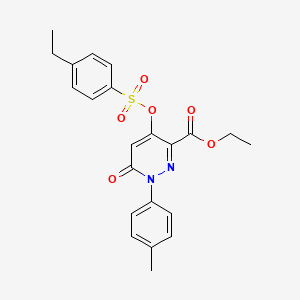![molecular formula C17H20N6O2 B2964573 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea CAS No. 2034616-35-6](/img/structure/B2964573.png)
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea, also known as TPU-0033, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose metabolism. In
作用機序
The mechanism of action of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea involves the inhibition of PTP1B, which leads to the activation of insulin signaling and glucose uptake in peripheral tissues such as muscle and adipose tissue. 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea has been shown to be highly selective for PTP1B, with minimal off-target effects on other protein tyrosine phosphatases.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea has also been shown to reduce body weight and adiposity in obese mice, suggesting that it may have potential as an anti-obesity agent. In addition, 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea has been shown to improve lipid metabolism and reduce inflammation in animal models, further highlighting its potential therapeutic benefits.
実験室実験の利点と制限
One of the major advantages of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea is its high potency and selectivity for PTP1B, which makes it an ideal tool compound for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one of the limitations of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for the research and development of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea. One area of focus could be the optimization of the synthesis method to improve yield and purity. Another area of interest could be the development of more soluble analogs of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea to improve its utility in experimental settings. Additionally, further studies are needed to fully elucidate the potential therapeutic benefits of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea in the treatment of type 2 diabetes and related metabolic disorders.
合成法
The synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea involves a multi-step process that starts with the reaction of 2-ethoxyaniline with 1-bromo-3-chloropropane to form 3-(2-ethoxyphenyl)propylamine. The intermediate is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid to form the desired product. The final step involves the reaction of the product with isocyanate to form the urea derivative 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea. The synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea has been optimized to yield high purity and yield.
科学的研究の応用
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism. 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea has been shown to selectively inhibit PTP1B with high potency, making it a promising therapeutic candidate for the treatment of type 2 diabetes and related metabolic disorders.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-2-25-15-8-4-3-7-14(15)22-17(24)18-9-5-6-13-10-19-16-20-12-21-23(16)11-13/h3-4,7-8,10-12H,2,5-6,9H2,1H3,(H2,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVLMYLYHRCFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


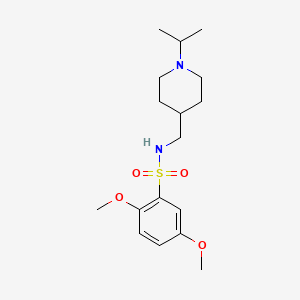
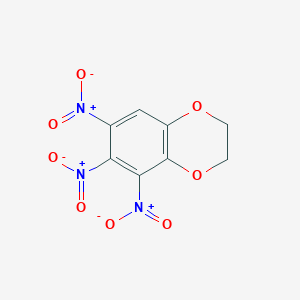
![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964496.png)
![N-(2-chlorobenzyl)-2-[2-(2-furyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetamide](/img/structure/B2964499.png)
![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2964501.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2964503.png)
![5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2964504.png)
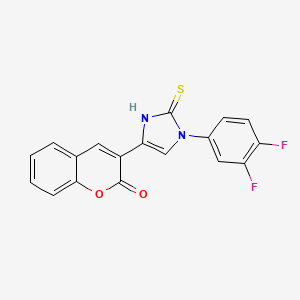
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2964506.png)
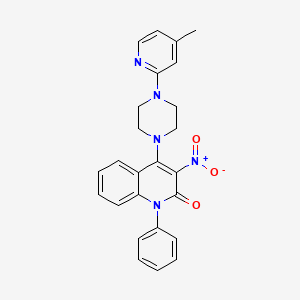
![(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2964510.png)
